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molecular formula C18H17N5O2 B8556480 9H-Xanthene-9-carboxamide, N-[2-(1-methylethyl)-2H-tetrazol-5-yl]- CAS No. 391881-03-1

9H-Xanthene-9-carboxamide, N-[2-(1-methylethyl)-2H-tetrazol-5-yl]-

Cat. No. B8556480
M. Wt: 335.4 g/mol
InChI Key: RSZVCJLSWBLJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06399641B1

Procedure details

The title compound, white solid, MS: (neg. ions): m/e=334.2 (M+−H) was prepared in accordance with the general method of example 1 from 5-amino-2-isopropyl-2H-tetrazole and 9H-xanthene-9-carbonyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][N:5]([CH:7]([CH3:9])[CH3:8])[N:6]=1.[CH:10]1[C:23]2[CH:22]([C:24](Cl)=[O:25])[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[O:15][C:14]=2[CH:13]=[CH:12][CH:11]=1>>[CH:7]([N:5]1[N:4]=[N:3][C:2]([NH:1][C:24]([CH:22]2[C:23]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[O:15][C:16]3[C:21]2=[CH:20][CH:19]=[CH:18][CH:17]=3)=[O:25])=[N:6]1)([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N=NN(N1)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2OC3=CC=CC=C3C(C12)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1N=C(N=N1)NC(=O)C1C2=CC=CC=C2OC=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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